Streptazolin Streptazolin Streptazolin is a natural product found in Streptomyces, Streptomyces thermoviolaceus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1849104
InChI: InChI=1S/C11H13NO3/c1-2-6-7-4-3-5-12-8(7)10(9(6)13)15-11(12)14/h2,4,8-10,13H,3,5H2,1H3/b6-2-/t8-,9-,10-/m0/s1
SMILES: CC=C1C(C2C3C1=CCCN3C(=O)O2)O
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Streptazolin

CAS No.:

Cat. No.: VC1849104

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Streptazolin -

Specification

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name (4S,5S,6Z,11S)-6-ethylidene-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one
Standard InChI InChI=1S/C11H13NO3/c1-2-6-7-4-3-5-12-8(7)10(9(6)13)15-11(12)14/h2,4,8-10,13H,3,5H2,1H3/b6-2-/t8-,9-,10-/m0/s1
Standard InChI Key OJIUACOQFBQCDF-IKXJTIOISA-N
Isomeric SMILES C/C=C/1\[C@@H]([C@@H]2[C@@H]3C1=CCCN3C(=O)O2)O
SMILES CC=C1C(C2C3C1=CCCN3C(=O)O2)O
Canonical SMILES CC=C1C(C2C3C1=CCCN3C(=O)O2)O

Introduction

Chemical Structure and Properties

Streptazolin (C₁₁H₁₃NO₃) is characterized by a rare tricyclic skeleton containing a urethane moiety of natural origin. The compound features a unique ring system seldom found in nature, primarily observed in streptazolin and its analogues . With a molecular weight of 207.23 g/mol, it presents distinct chemical properties that contribute to its biological activities .

Basic Chemical Information

PropertyValue
Chemical FormulaC₁₁H₁₃NO₃
Molecular Weight207.23 g/mol
CAS Number80152-07-4
IUPAC Name(4S,5S,6Z,11S)-6-ethylidene-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.0⁴,¹¹]undec-7-en-2-one
Canonical SMILESO=C1OC@([H])C@@HC3=C/C

The structure contains several functional groups including a hydroxyl group, carbon-carbon double bonds, and the distinctive urethane moiety, which contribute to its reactivity and biological properties .

Physical Properties

Streptazolin demonstrates solubility in various organic solvents including dichloromethane, DMSO, ethanol, and methanol . This solubility profile is important for both research applications and potential pharmaceutical development. For stability purposes, it is recommended to store the compound at -20°C .

Biological Origin and Biosynthesis

Microbial Sources

Streptazolin has been reported in several Streptomyces species, demonstrating the compound's distribution across this genus of soil bacteria:

  • Streptomyces viridochromogenes - the original source of isolation

  • Streptomyces thermoviolaceus

  • Streptomyces alboniger (from Tibet, China)

The biosynthesis of streptazolin has been a subject of study, with M. Mayer discussing this process in 1993. Evidence suggests that streptazolin and its isomer, isostreptazolin, likely originate from similar biosynthetic pathways or derive from the same biosynthetic polyketide precursor .

Production Factors

The production of streptazolin and related metabolites in Streptomyces is influenced by numerous factors, including:

  • Nutritional conditions and regulators

  • Morphological development stages

  • Physiological processes

  • Presence of hormones or hormone-like compounds in the culture medium

Research has shown that both acidic and basic conditions can inhibit the growth of Streptomyces, affecting the production of metabolites. Specifically, γ-butyrolactones function as hormones controlling antibiotic production in these bacteria . This understanding of production factors is crucial for optimizing yields for research and potential commercial applications.

Synthesis Approaches

The complex structure of streptazolin presents significant synthetic challenges. Notable progress has been made in developing efficient synthetic routes to obtain this compound.

Total Synthesis

A significant achievement in streptazolin synthesis was reported by S. Huang and D. L. Comins:

"The first chiral auxiliary mediated asymmetric synthesis of (+)-streptazolin has been accomplished in 13 steps and with a high degree of stereocontrol" .

This synthetic approach represents an important milestone, as it provides access to the compound with defined stereochemistry, which is essential for biological activity. The 13-step process with high stereocontrol demonstrates the complexity involved in recreating this natural product in the laboratory.

Biological Activities

Streptazolin exhibits a diverse range of biological activities, making it an interesting candidate for various applications.

Antimicrobial Properties

Streptazolin was initially identified as an antibiotic and has demonstrated both antibacterial and antifungal activities . These properties are consistent with the ecological role of many Streptomyces-derived secondary metabolites, which often function as competitive agents in soil environments.

Immunomodulatory Effects

One of the most notable aspects of streptazolin's bioactivity is its immunomodulatory properties:

  • It increases NF-κB activity at concentrations ranging from 60 to 130 μg/ml, partially through PI3K signaling pathways

  • It enhances TNF-α secretion induced by lipopolysaccharide (LPS)

  • It enhances IL-8 secretion both alone and in combination with LPS in THP-1 Blue cells

  • It can increase bacterial killing and stimulate the production of immunostimulatory cytokines by macrophages

These properties suggest potential applications in immunotherapy or as immune response modifiers.

Cytotoxicity Profile

Studies on the cytotoxic activity of streptazolin have yielded mixed results:

"Streptazolin showed no inhibition against several human cancer cell lines, while its precursors and derivatives indicated significant cytotoxic [activity]" .

This observation is important for understanding the structure-activity relationships within this class of compounds and may guide the development of more potent derivatives.

Streptazolin Derivatives and Related Compounds

Research has identified several compounds structurally related to streptazolin, expanding this family of natural products.

Isostreptazolin

Isostreptazolin is a structural isomer of streptazolin isolated from Streptomyces sannanensis. Despite its structural similarity to streptazolin, cytotoxicity testing revealed it was inactive against H460 and HeLa cell lines at concentrations up to 100 μM .

Streptalbonins Series

Recent research has identified a series of new compounds with streptazolin-type skeletons from soil-derived Streptomyces alboniger from Tibet, China. These compounds, collectively known as streptalbonins, include:

CompoundMolecular FormulaNotable Features
Streptalbonin BC₁₇H₁₉NO₆Contains an acetyl group at C-7
Streptalbonin CC₁₈H₂₃NO₇Similar to Streptalbonin B with modified substituents
Streptalbonin DC₁₅H₁₇NO₅Demonstrates trans configuration between H-3 and H-4
Streptalbonin EC₁₆H₂₁NO₄Contains specific COSY correlations confirming its structure

These derivatives showcase the structural diversity possible within this class of compounds and provide opportunities for comparative studies of structure-activity relationships .

Novel Nitrogen-Containing Derivatives

Particularly noteworthy is "Compound 11," described as "the first evidence of two nitrogens in streptazolin-type structures" . This compound demonstrated anti-acetylcholinesterase activity with an inhibition ratio of 27.2% at a concentration of 50 μM, suggesting potential applications in neurodegenerative disease research .

Pharmacological Significance and Research Applications

The unique structural and biological properties of streptazolin make it relevant for various research applications and potential therapeutic development.

Structure-Activity Relationships

Research has identified that the diene and oxazolidinone moieties in streptazolin and its analogues serve as the pharmacophore responsible for its biological activities . This understanding is crucial for rational drug design based on the streptazolin scaffold.

Agricultural and Antifungal Applications

Given its antifungal properties, streptazolin could potentially serve as a template for developing agricultural fungicides or treatments for fungal infections, though more research is needed to establish its efficacy and specificity in these applications.

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